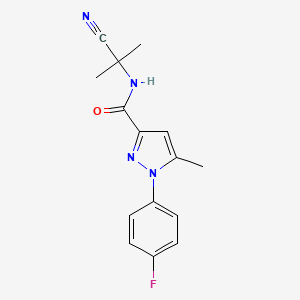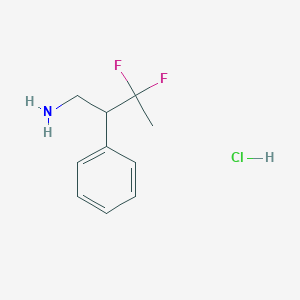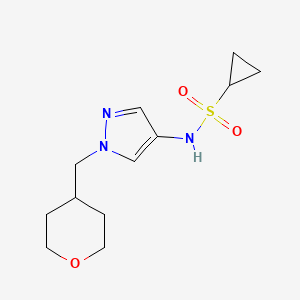
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic uses. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide is its ability to inhibit the activity of COX-2 selectively, without affecting the activity of COX-1, an enzyme that plays a crucial role in maintaining the integrity of the gastrointestinal tract. This makes N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide a potential candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain, without the adverse side effects associated with non-selective COX inhibitors. However, one limitation of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the use of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, further studies are needed to optimize the synthesis of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide and to develop more efficient methods of administration.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroacetophenone with ethyl cyanoacetate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then treated with isobutyl chloroformate to obtain N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been tested in vitro and in vivo models for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-10-8-13(14(21)18-15(2,3)9-17)19-20(10)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBUOPXSGVOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)
![Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2419726.png)


![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)